(4Z)-1-(4-bromophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(4-bromophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione is a complex organic compound with a unique structure that combines a bromophenyl group, a hydroxy-nitrophenyl group, and a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-bromophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step usually involves a condensation reaction to form the pyrazolidine-3,5-dione core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-bromophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(4Z)-1-(4-bromophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-bromophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(4-chlorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(4-fluorophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(4-bromophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, enhances its reactivity and potential as a pharmacologically active compound.
Properties
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O6/c21-11-1-3-12(4-2-11)23-20(27)16(19(26)22-23)10-14-6-8-18(30-14)15-9-13(24(28)29)5-7-17(15)25/h1-10,25H,(H,22,26)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDIDQTYGXXQEW-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.